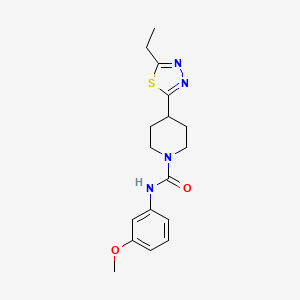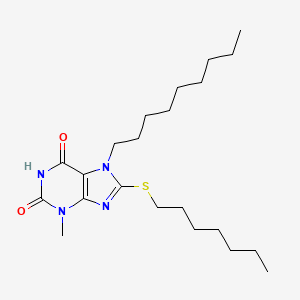
(E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazolinone, which is a class of organic compounds with a wide range of biological activities . The presence of the ethyl, ureido, and benzoate groups suggest that this compound could have unique properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of atoms in the compound, their connectivity, and the presence of specific functional groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinazolinone core and the various functional groups. For example, the ureido group could potentially participate in hydrogen bonding interactions, while the benzoate group could undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its molecular structure . These properties could be determined through various experimental techniques.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial efficacy. For instance, a study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents, which have shown promising activity against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007). Another study presented novel quinazolinone derivatives synthesized for antimicrobial activity, highlighting the potential of these compounds in addressing drug-resistant microbial infections (Habib, Hassan, & El‐Mekabaty, 2012).
Chemical Synthesis and Characterization
The compound and its analogs have been utilized in various chemical syntheses, providing insights into their structural and electronic properties. For example, a study on FT-IR, FT-Raman, and molecular docking of a similar ethyl 4-quinazolin derivative explored its stability and potential binding affinities, indicating its utility in further drug development processes (El-Azab et al., 2016). Furthermore, the exploration of intramolecular N-acyliminium ion-olefin cyclization has contributed to the synthesis of optically pure isoquinoline derivatives, showcasing the versatility of quinazoline compounds in organic synthesis (Bottari et al., 1999).
Material Science and Polymer Chemistry
Quinazoline derivatives have also found applications in material science, particularly in the synthesis of polymers with potential electronic and optical properties. A study on zinc anilido-oxazolinate complexes, which are related to the quinazoline structure, highlighted their use as initiators for ring-opening polymerization, suggesting the role of these compounds in developing new polymeric materials (Chen et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate involves the condensation of ethyl 4-aminobenzoate with 2-methoxyethyl isocyanate to form ethyl 4-(2-methoxyethyl)carbamate. This intermediate is then reacted with 2,3-dihydroquinazolin-4(1H)-one in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "Ethyl 4-aminobenzoate", "2-methoxyethyl isocyanate", "2,3-dihydroquinazolin-4(1H)-one" ], "Reaction": [ "Step 1: Ethyl 4-aminobenzoate is reacted with 2-methoxyethyl isocyanate in the presence of a suitable catalyst to form ethyl 4-(2-methoxyethyl)carbamate.", "Step 2: Ethyl 4-(2-methoxyethyl)carbamate is then reacted with 2,3-dihydroquinazolin-4(1H)-one in the presence of a suitable catalyst to form (E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate." ] } | |
| 899984-30-6 | |
Molekularformel |
C21H22N4O5 |
Molekulargewicht |
410.43 |
IUPAC-Name |
ethyl 4-[[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate |
InChI |
InChI=1S/C21H22N4O5/c1-3-30-19(26)14-8-10-15(11-9-14)22-20(27)24-18-16-6-4-5-7-17(16)23-21(28)25(18)12-13-29-2/h4-11H,3,12-13H2,1-2H3,(H2,22,24,27) |
InChI-Schlüssel |
LXMLRHCDLYVBTL-HKOYGPOVSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCOC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2830832.png)


![(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2830836.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-2-yl)methanone](/img/structure/B2830837.png)


![4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2830840.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2830845.png)


![N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2830855.png)
